molecular formula C20H15N3 B13785788 4-(1-Naphthylazo)-2-naphthylamine CAS No. 63978-93-8

4-(1-Naphthylazo)-2-naphthylamine

Cat. No.: B13785788
CAS No.: 63978-93-8
M. Wt: 297.4 g/mol
InChI Key: MNXRYUPIVJRWBB-UHFFFAOYSA-N
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Description

4-(1-Naphthylazo)-2-naphthylamine, also widely known as C.I. Solvent Brown 3 , is a chemical compound belonging to the class of azo dyes. It appears in scientific databases with the CAS Number 2835-61-2 and has a molecular formula of C20H15N3 . Azo dyes like this one are characterized by the presence of an azo group (-N=N-) linking two aromatic rings, which is fundamental to their function as colorants . This specific molecular structure is part of a broader family of compounds studied for their properties in organic chemistry and materials science. The primary research application of this compound is as a model compound in the study of azo dyes and pigments . Researchers may utilize it to investigate the relationship between molecular structure and color properties, stability, and solubility behavior. Furthermore, azo compounds can serve as intermediates in organic synthesis and are subjects of interest in the development of dyes for specialized industrial applications . It is crucial to handle all chemical reagents with appropriate safety precautions. This product is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63978-93-8

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

4-(naphthalen-1-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C20H15N3/c21-16-12-15-7-2-4-10-18(15)20(13-16)23-22-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,21H2

InChI Key

MNXRYUPIVJRWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=CC4=CC=CC=C43)N

Origin of Product

United States

Synthetic Methodologies for 4 1 Naphthylazo 2 Naphthylamine and Analogous Structures

Diazotization Processes of Naphthylamine Precursors

The journey to synthesizing 4-(1-naphthylazo)-2-naphthylamine begins with the diazotization of a naphthylamine precursor, typically 1-naphthylamine (B1663977). cdnsciencepub.comcdnsciencepub.com This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). jchemrev.comyoutube.com The low temperature is crucial to prevent the decomposition of the resulting diazonium salt, which is notoriously unstable. rsc.org

The mechanism of diazotization is heavily dependent on the experimental conditions, particularly the acidity of the medium. cdnsciencepub.com At low acidities, the nitrosation occurs on the unprotonated form of the amine. cdnsciencepub.comcdnsciencepub.com The rate-determining step in this scenario can either be the interaction with the nitrosating agent or, in the presence of high concentrations of nucleophiles like chloride, bromide, or thiocyanate (B1210189) ions, the deprotonation of the protonated nitrosamine. cdnsciencepub.comcdnsciencepub.com At higher acidities, both the protonated and the free amine can react. cdnsciencepub.comcdnsciencepub.com The reaction involving the protonated amine includes a proton transfer to the solvent. cdnsciencepub.com

The general reaction can be summarized as: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Where 'Ar' represents the naphthyl group and 'X' is the counter-ion from the acid.

Azo Coupling Reactions: Mechanistic Insights and Regioselectivity

The second critical step is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt formed in the first step acts as the electrophile. numberanalytics.comslideshare.net This electrophile then attacks an activated aromatic ring, the coupling component, to form the azo compound characterized by the -N=N- double bond. numberanalytics.com

Coupling Reactions Involving Naphthylamine and Related Amine/Phenol (B47542) Derivatives

In the synthesis of this compound, the diazonium salt of 1-naphthylamine is coupled with 2-naphthylamine (B18577). The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of 2-naphthylamine. numberanalytics.comslideshare.net The amino group (-NH₂) in 2-naphthylamine is a powerful activating group, directing the incoming electrophile.

The regioselectivity of the coupling is a key aspect. In reactions with naphthylamine and its derivatives, the position of the coupling is influenced by both electronic and steric factors. For 2-naphthylamine, the coupling generally occurs at the C4 position, which is para to the strongly activating amino group.

Similar coupling reactions can be performed with a variety of other activated aromatic compounds, including phenols and other aromatic amines. numberanalytics.comslideshare.net For instance, β-naphthol is a common coupling component that reacts with diazonium salts to produce intensely colored azo dyes. wikipedia.org The choice of the coupling component is a primary determinant of the final dye's color and properties. jchemrev.com

A study on the coupling of 4-methoxy-2-naphthylamine (B556539) with diazotized aminodiazo thioethers demonstrated the versatility of this reaction in creating complex functionalized azo compounds. acs.org

Diazonium ComponentCoupling ComponentResulting Azo Compound Class
Diazotized 1-Naphthylamine2-NaphthylamineNaphthylazo-naphthylamine
Diazotized Aniline (B41778)PhenolPhenylazo-phenol
Diazotized Sulfanilic AcidDimethylanilinePhenylazo-aniline derivative
Diazotized p-Nitroanilineβ-NaphtholPhenylazo-naphthol derivative

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of azo dyes like this compound necessitates careful control over several reaction parameters. nih.gov

Temperature: As mentioned, low temperatures (typically 0-5 °C) are paramount during diazotization to prevent the premature decomposition of the unstable diazonium salt. rsc.org Temperatures above this range can lead to the formation of unwanted byproducts and a significant reduction in yield. rsc.org

pH: The pH of the reaction medium is critical for the coupling step. organic-chemistry.org The reactivity of the coupling component is highly pH-dependent. For aromatic amines like 2-naphthylamine, the coupling is generally carried out in a weakly acidic to neutral medium. organic-chemistry.org In the case of phenolic coupling components, a mildly alkaline pH is preferred to generate the more reactive phenoxide ion. numberanalytics.com

Concentration: The concentration of reactants can influence the reaction rate and the formation of byproducts. prezi.com

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the diazonium salt. numberanalytics.com Aqueous or mixed aqueous-organic solvent systems are commonly employed. numberanalytics.com

Stirring: Good agitation is essential to ensure proper mixing of the reactants, especially since the diazonium salt is often used immediately after its formation. nih.gov

Exploration of Catalytic Approaches in Azo Dye Synthesis

Recent research has focused on developing more environmentally friendly and efficient methods for azo dye synthesis. One promising area is the use of catalysts. prezi.comrsc.org For instance, sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been successfully used as a solid acid catalyst for the diazo coupling reaction of aromatic amines with β-naphthol. rsc.org This approach offers several advantages, including the ability to perform the reaction at room temperature, solvent-free conditions, and easy recovery and recyclability of the catalyst. rsc.org Such catalytic methods aim to overcome the limitations of traditional procedures, such as the need for low temperatures and the use of corrosive acids and alkalis. rsc.org

Strategic Derivatization and Synthesis of Functional Analogues

The versatility of the azo coupling reaction allows for the synthesis of a vast array of functional analogues of this compound. nih.govnih.gov

Introduction of Diverse Functional Groups for Property Modulation

By introducing various functional groups onto either the diazonium component or the coupling component, the properties of the resulting azo dye can be fine-tuned for specific applications. wikipedia.orgnih.gov These modifications can influence the dye's color, solubility, lightfastness, and affinity for different substrates. nih.gov

For example, the introduction of sulfonate groups (-SO₃H) can increase the water solubility of the dye, which is important for certain dyeing processes. The presence of nitro groups (-NO₂) often leads to a deepening of the color. jchemrev.com Other functional groups that can be incorporated include halogens, alkyl groups, and alkoxy groups. jchemrev.comcdnsciencepub.com

The synthesis of azo dyes with specific functionalities is a key strategy in developing new materials for applications beyond traditional textiles, such as in high-tech fields like non-linear optics and biomedical imaging. rsc.org

Synthesis of Polyanuclear Azo Architectures (e.g., Disazo, Trisazo)

The principles of diazotization and coupling can be extended to create more complex azo structures, such as disazo and trisazo dyes, which contain two and three azo linkages, respectively. imrpress.com These polyazo dyes can be synthesized through several strategies.

One common method involves the use of a diamine, which can be diazotized at both amino groups and then coupled with two equivalents of a coupling component. Alternatively, an amino-substituted monoazo compound can be synthesized, and its free amino group can then be diazotized and coupled with a second coupling component to form a disazo dye. imrpress.com This process can be repeated to create trisazo and even larger polyazo structures.

For instance, a disazo dye could be synthesized by first coupling a diazotized amine (A) to a middle component (M), which is an amine. The resulting monoazo amine (A-N=N-M-NH₂) can then be diazotized and coupled to an end component (E) to yield a disazo dye of the structure A-N=N-M-N=N-E. imrpress.com Naphthylamine derivatives can serve as any of these components (A, M, or E), allowing for the creation of a wide variety of polyazo dyes with different colors and properties. imrpress.com The synthesis of bisazo dyes from aminonaphthols often involves a stepwise coupling, first ortho to the amino group and then, under alkaline conditions, ortho to the hydroxyl group. imrpress.com

Chemical Transformation and Advanced Degradation Pathways

The stability of the azo bond is a key feature of these dyes, but it can be cleaved under certain chemical and biological conditions. This cleavage leads to the breakdown of the dye and the formation of aromatic amines.

Investigation of Reductive Cleavage Mechanisms of the Azo Linkage

The reductive cleavage of the azo bond (–N=N–) is a well-established chemical transformation. This reaction breaks the dye molecule into smaller aromatic amine fragments. nih.govnih.gov This process is the basis for both some synthetic applications, where an azo dye is used as a precursor to a specific amine, and for the degradation of these dyes in various environments. imrpress.com

The reduction can be carried out using a variety of reducing agents. For example, sodium hydrosulfite (sodium dithionite) is a common laboratory and industrial reagent for this purpose. imrpress.com The general mechanism involves the addition of reducing equivalents across the azo linkage, leading to its cleavage and the formation of two primary amine groups.

Ar¹–N=N–Ar² + 2 H₂ → Ar¹–NH₂ + Ar²–NH₂

In the context of this compound, reductive cleavage would yield 1-naphthylamine and 2,4-naphthalenediamine. The presence of amino groups on the aromatic rings can influence the electron density around the azo bond, affecting the ease of its reduction. nih.gov Electrochemical methods can also be employed to induce reductive cleavage of azo dyes. acs.org

Enzymatic Degradation Pathways in Model Chemical Systems

In biological systems, the degradation of azo dyes is often initiated by enzymes that catalyze the reductive cleavage of the azo bond. nih.gov Several microorganisms have been shown to produce enzymes capable of decolorizing azo dyes. nih.govnih.gov The primary enzymes involved are azoreductases and laccases. psu.eduresearchgate.net

Azoreductases are enzymes that catalyze the NAD(P)H-dependent reduction of azo dyes. nih.govresearchgate.net The reaction mechanism is generally a ping-pong mechanism where the enzyme's flavin cofactor (FMN or FAD) is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the azo dye, cleaving the azo bond and regenerating the oxidized flavin. This process occurs in two steps to fully reduce the azo linkage to two separate amines. researchgate.netnih.gov This reductive cleavage typically occurs under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing equivalents. researchgate.net

Laccases , on the other hand, are multi-copper oxidases that decolorize azo dyes through an oxidative mechanism. nih.govresearchgate.net They are less specific than azoreductases and work through a free radical mechanism. nih.gov For phenolic azo dyes, the laccase oxidizes the hydroxyl group, leading to the formation of a phenoxy radical. This can be followed by a series of reactions, including a nucleophilic attack by water, which ultimately cleaves the molecule, often without the formation of potentially harmful aromatic amines. nih.gov However, laccases can also lead to the polymerization of the degradation products. nih.gov

The enzymatic degradation of an azo dye is influenced by its chemical structure. For example, the presence and position of substituents on the aromatic rings can affect the dye's susceptibility to enzymatic attack. nih.gov A summary of the key enzymes and their degradation mechanisms is provided in Table 2.

Table 2: Key Enzymes in the Degradation of Azo Dyes

EnzymeClassMechanismCofactorsTypical Products
Azoreductase OxidoreductaseReductive cleavage of the azo bondNAD(P)H, FMN/FADAromatic amines
Laccase OxidoreductaseOxidative degradation via free radicalsCopperPhenolic compounds, polymerized products
Peroxidase OxidoreductaseOxidative degradationH₂O₂Aromatic amines, phenolic compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Naphthylazo 2 Naphthylamine

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides profound insights into the electronic structure and excited-state behavior of chromophoric molecules like 4-(1-Naphthylazo)-2-naphthylamine.

The electronic absorption spectrum of this compound is dominated by its extensive conjugated system. The color of azo compounds arises from their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key electronic transitions in molecules of this type are:

π→π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the delocalized π-electron system extending across both naphthalene (B1677914) rings and the azo bridge gives rise to strong absorption bands, typically in the UV and blue-violet regions of the spectrum. researchgate.net The absorption spectra of naphthalene-based azo dyes typically show these electronic transitions between 388-498 nm. researchgate.net

n→π Transitions:* This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen atoms of the azo group) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy and much weaker intensity compared to π→π* transitions. They appear as a shoulder or a distinct band at longer wavelengths (i.e., closer to the red end of the spectrum).

The interaction between the electron-donating amino group (–NH2) and the electron-accepting azo group (–N=N–) across the naphthalene ring system creates an intramolecular charge-transfer (ICT) character. This ICT interaction significantly influences the energy of the molecular orbitals, often leading to a bathochromic (red) shift of the main absorption band compared to the parent azobenzene (B91143) or naphthalene molecules.

Interactive Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Orbitals Expected Wavelength Region Relative Intensity Chromophore
π→π* π → π* ~390-500 nm Strong Full conjugated system (Naphthyl-N=N-Naphthyl)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This effect is a direct probe of the solute-solvent interactions and the change in the dipole moment of the molecule upon electronic excitation. Azo dyes, particularly those with donor-acceptor groups, often exhibit pronounced solvatochromism. iku.edu.trresearchgate.net

For this compound, the ground state is less polar than the excited state. In the excited state, there is a greater degree of charge transfer from the amino group to the azo group, creating a more polar species. Therefore, polar solvents will stabilize the excited state more than the ground state. This differential stabilization reduces the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the absorption maximum (λmax) as solvent polarity increases. This is known as positive solvatochromism. iku.edu.tr

The solvatochromic behavior can be analyzed using empirical models like the Kamlet-Taft relationship, which dissects the solvent's influence into its hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability. researchgate.net

Interactive Table 2: Hypothetical Solvatochromic Data for this compound

Solvent Polarity (Dielectric Constant, ε) Absorption Max (λmax) Observed Color Type of Shift
Hexane 1.9 ~470 nm Yellow-Orange -
Toluene 2.4 ~475 nm Orange Bathochromic
Dichloromethane 8.9 ~490 nm Red-Orange Bathochromic
Acetone 20.7 ~500 nm Red Bathochromic

While naphthalene and its simple amine derivatives can be highly fluorescent, the presence of the azo group dramatically alters the excited-state dynamics. nih.gov Azo compounds are known for undergoing highly efficient trans-cis photoisomerization around the N=N double bond upon absorption of light. This isomerization process, along with other rapid internal conversion pathways, serves as a highly effective non-radiative decay channel for de-exciting the molecule.

This means that the absorbed energy is dissipated primarily as heat through molecular motion rather than being re-emitted as fluorescent light. Consequently, most azo dyes, including this compound, are expected to be very weakly fluorescent or completely non-fluorescent. Their fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is typically very low. nih.govacs.org The nonradiative decay from the excited state effectively quenches the potential fluorescence. nih.gov

The determination of ΦF is usually done using a comparative method, referencing a standard compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein. rsc.orgresearchgate.net For this compound, the quantum yield is expected to be negligible in most solvents.

Interactive Table 3: Expected Fluorescence Quantum Yield (ΦF) Data

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (ΦF)
Hexane 470 >500 < 0.01
Dichloromethane 490 >510 < 0.01

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Insight

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying the functional groups and probing the structural details of a molecule by examining its characteristic molecular vibrations.

The FT-IR and Raman spectra of this compound would display a series of characteristic bands corresponding to the vibrations of its specific structural components.

Amino (–NH2) Group: The N–H stretching vibrations typically appear as one or two sharp bands in the 3300–3500 cm-1 region in the IR spectrum. The N–H bending (scissoring) vibration is found around 1600–1650 cm-1.

Azo (–N=N–) Group: The N=N stretching vibration is a key signature of azo compounds. Due to its symmetry, this bond often gives a weak or forbidden band in the IR spectrum. However, it typically produces a moderately strong to strong band in the Raman spectrum in the region of 1400–1450 cm-1. acs.org

Naphthalene Rings: The aromatic C–H stretching vibrations are observed above 3000 cm-1. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1450 and 1600 cm-1. Out-of-plane C–H bending vibrations appear in the 700–900 cm-1 region and are diagnostic of the substitution pattern on the naphthalene rings.

C–N Bonds: The stretching vibrations for the aryl C–N bond are typically found in the 1250–1350 cm-1 range.

Raman spectroscopy is particularly useful for studying azo compounds as the N=N bond, a poor absorber in the IR, is often strongly Raman active. nih.govmdpi.com

Interactive Table 4: Predicted Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm-1) (FT-IR) Expected Wavenumber (cm-1) (Raman) Notes
N–H Stretch Amino (–NH2) 3300–3500 Weak Often broad if hydrogen-bonded.
Aromatic C–H Stretch Naphthalene Rings 3000–3100 Moderate
N–H Bend (Scissoring) Amino (–NH2) 1600–1650 Weak
Aromatic C=C Stretch Naphthalene Rings 1450–1600 Strong Multiple sharp bands are expected.
N=N Stretch Azo (–N=N–) Weak or Inactive 1400–1450 Strong and characteristic in Raman.
Aryl C–N Stretch Naphthyl–NH2, Naphthyl–N=N 1250–1350 Moderate

The specific arrangement of the amino group at the 2-position relative to the azo linkage at the 4-position on the same naphthalene ring allows for the potential formation of an intramolecular hydrogen bond. This bond would form between one of the hydrogen atoms of the amino group and a lone pair of electrons on one of the azo nitrogen atoms (N–H···N).

Such hydrogen bonding has significant and detectable spectroscopic consequences:

In the FT-IR spectrum , the N–H stretching band would be red-shifted (shifted to a lower wavenumber, e.g., 3200-3350 cm-1) and become significantly broader compared to an amino group that is not involved in hydrogen bonding. This is because the hydrogen bond weakens the N-H bond, lowering its vibrational frequency.

In the 1H NMR spectrum , the proton involved in the hydrogen bond would be deshielded and appear at a much higher chemical shift (further downfield) than a typical amine proton.

This type of intramolecular interaction can add rigidity to the molecule and influence its conformation and photophysical properties. Studies on related aminoazobenzene derivatives confirm that such intramolecular hydrogen bonds between an aniline (B41778) hydrogen and an azo nitrogen are a common and stabilizing feature. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For a molecule like this compound, with its multiple aromatic protons and carbons, NMR provides critical information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of two distinct naphthalene ring systems and the influence of the amino (-NH₂) and azo (-N=N-) functional groups. Although specific spectral data for this compound is not readily published, assignments can be predicted based on data from related naphthalene-based azo dyes and the known effects of substituents on aromatic systems. icrc.ac.irresearchgate.net

Proton NMR (¹H NMR): The aromatic protons on the two naphthalene rings would appear in the typical downfield region of approximately 6.5-9.0 ppm. researchgate.net

Substituent Effects: The -NH₂ group on the 2-naphthylamine (B18577) moiety is a strong electron-donating group, which will cause an upfield shift (to a lower ppm value) for the protons on its ring, particularly those in the ortho and para positions (H-1, H-3). The azo linkage (-N=N-) acts as an electron-withdrawing group, causing a downfield shift for protons on both naphthalene systems, especially those close to the linkage point.

Amino Protons: The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Carbon NMR (¹³C NMR): The spectrum would show 20 distinct signals for the 20 carbon atoms, unless there is accidental overlap.

Aromatic Carbons: The aromatic carbons are expected in the 110-155 ppm range. researchgate.net The carbon atom attached to the amino group (C-2) would be shifted significantly downfield due to the deshielding effect of the nitrogen atom. Similarly, the carbons directly bonded to the azo nitrogen atoms (C-4 and C-1') would also experience downfield shifts.

Quaternary Carbons: The bridgehead carbons and those attached to the substituents (C-2, C-4, C-1', C-4a, C-8a, C-4a', C-8a') would generally show weaker signals compared to the protonated carbons.

Predicted ¹H NMR Chemical Shift Ranges for this compound This table is illustrative and based on general substituent effects and data from similar compounds.

Proton PositionExpected Chemical Shift (ppm)Influencing Factors
-NH₂~4.0 - 5.5 (broad)Solvent dependent, hydrogen bonding
2-Naphthylamine Ring Protons~6.8 - 8.0Electron-donating -NH₂ group (upfield shift), Electron-withdrawing azo group (downfield shift)
1-Naphthyl Ring Protons~7.5 - 8.9Electron-withdrawing azo group (downfield shift)

Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general substituent effects and data from similar compounds.

Carbon PositionExpected Chemical Shift (ppm)Influencing Factors
C-2 (bearing -NH₂)~145 - 155Directly attached to electronegative N
C-4 & C-1' (bearing -N=N-)~140 - 150Directly attached to electronegative N=N group
Other Aromatic CH~110 - 135Combination of substituent and ring current effects
Quaternary Carbons~125 - 140Generally weaker signals

To unambiguously assign all proton and carbon signals and to probe the molecule's three-dimensional structure in solution, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other (typically on adjacent carbons), which is fundamental for tracing the proton networks within each naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for establishing the connectivity between the two naphthalene rings across the azo bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not bonded. This is particularly valuable for conformational analysis. For instance, NOESY could help determine the preferred rotational conformation (e.g., trans or cis) around the Ar-N=N-Ar bonds and the relative orientation of the two naphthyl planes. Computational studies on similar azo dyes suggest that protonation can lock the molecule into a specific configuration, highlighting the sensitivity of conformation to the chemical environment. rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₂₀H₁₅N₃. Using the most common isotopes (¹²C, ¹H, ¹⁴N), the nominal molecular weight is 297 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Analysis: In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion [M]⁺˙ would undergo fragmentation. The azo linkage is often a site of facile cleavage. Predicted fragmentation pathways include:

Cleavage of the N=N bond: This would be a primary fragmentation pathway, leading to characteristic ions.

Loss of N₂: A common fragmentation for azo compounds is the expulsion of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z 269, corresponding to the fused bi-aryl radical cation.

Formation of Naphthylamine and Naphthyl Cations: Cleavage on either side of the azo group could generate radical cations corresponding to the 2-naphthylamine moiety (m/z 143) and the 1-naphthyl moiety (m/z 127).

Fragmentation of Naphthalene Rings: Subsequent fragmentation of the naphthalene-containing ions would involve the loss of small molecules like HCN, characteristic of aromatic amines.

Expected Key Fragments in the Mass Spectrum of this compound This table presents predicted fragments based on the compound's structure.

m/z (mass-to-charge ratio)Predicted Fragment IonProposed Origin
297[C₂₀H₁₅N₃]⁺˙Molecular Ion [M]⁺˙
269[C₂₀H₁₅N]⁺˙Loss of N₂ from the molecular ion
170[C₁₀H₈N₃]⁺Cleavage yielding the 4-azo-2-naphthylamine fragment
143[C₁₀H₉N]⁺˙2-Naphthylamine radical cation
127[C₁₀H₇]⁺1-Naphthyl cation

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While a specific crystal structure for this compound is not available, analysis of related naphthalene-based structures allows for a reasoned prediction of its solid-state characteristics. mdpi.com

Molecular Geometry: The molecule is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms in the azo bridge and naphthalene rings. However, there will likely be some degree of twisting between the planes of the two naphthalene rings to minimize steric hindrance. The azo bridge would almost certainly adopt the more stable trans configuration in the solid state, as is common for aromatic azo compounds. Bond lengths and angles would be consistent with a delocalized π-electron system extending across the molecule.

Crystal Packing: Molecules would likely pack in a herringbone or slipped-stack arrangement, driven by the optimization of intermolecular forces to achieve maximum density. The specific packing motif (e.g., monoclinic or orthorhombic space group) would depend on the subtle interplay of these forces. mdpi.com

The arrangement of molecules in the crystal is governed by a variety of non-covalent interactions. gatech.edu For this compound, the key interactions would be:

Hydrogen Bonding: The -NH₂ group is a hydrogen bond donor, and the azo nitrogen atoms are potential hydrogen bond acceptors. This could lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

π-π Stacking: The electron-rich naphthalene rings are prone to π-π stacking interactions. These attractive, non-covalent interactions between aromatic rings would play a significant role in the crystal packing, likely in an offset or slipped-parallel fashion to minimize electrostatic repulsion.

Computational and Theoretical Chemistry Studies on 4 1 Naphthylazo 2 Naphthylamine

Quantitative Structure-Property Relationships (QSPR) ModelingThe final section was intended to discuss any QSPR models that have been developed to predict specific properties of this compound, along with the statistical measures of the models' validity.

Unfortunately, the absence of specific research on 4-(1-Naphthylazo)-2-naphthylamine means that no data tables or detailed research findings can be provided for these outlined sections. The scientific community has yet to publish computational studies that would allow for a thorough and informative article on this specific molecule.

Coordination Chemistry of 4 1 Naphthylazo 2 Naphthylamine

Ligand Design and Chelating Properties

Identification of Potential Donor Atoms within the Azo and Naphthylamine Moieties

The 4-(1-Naphthylazo)-2-naphthylamine molecule possesses two primary types of potential electron-donating sites for metal coordination: the nitrogen atoms of the azo group (–N=N–) and the nitrogen atom of the naphthylamine moiety (–NH₂). Azo compounds are a well-established class of chelating agents, often coordinating to metal ions through one of the azo nitrogen atoms and another donor atom located at an ortho position, such as a hydroxyl or amino group. nih.govresearchgate.net In this specific ligand, the primary donor atoms are the sp² hybridized nitrogen atoms of the azo bridge and the sp³ hybridized nitrogen of the amino group. The lone pair of electrons on the amino nitrogen and the azo nitrogens are available for forming coordinate bonds with metal centers.

Investigation of Bidentate and Polydentate Coordination Modes

Based on its structure, this compound is most likely to function as a bidentate ligand. Chelation typically occurs through coordination of a metal ion to both the amino nitrogen and one of the azo nitrogen atoms. This arrangement leads to the formation of a stable five- or six-membered chelate ring, which is thermodynamically favorable. This bidentate N,N-donor coordination mode is common for azo ligands that have an amino or hydroxyl group positioned ortho to the azo linkage. researchgate.net While polydentate behavior is theoretically possible if the naphthyl rings were functionalized with additional donor groups, the parent molecule primarily exhibits bidentate coordination. The formation of complexes involving two or three ligand molecules per metal ion can lead to more complex structures, but the fundamental binding mode of each ligand molecule remains bidentate. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques, leading to a variety of complexes with distinct stoichiometries and geometries. These complexes are then characterized using a suite of spectroscopic and magnetic methods to elucidate their structure and bonding.

Complexation with Diverse Transition Metal Ions (e.g., Ni(II), Cu(II), Pd(II), Pt(II), Co(II), Zn(II))

Complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as chlorides, acetates, or nitrates, in a suitable solvent like ethanol or methanol. ijlera.com The reaction mixture is typically stirred and refluxed to ensure complete complex formation, after which the solid metal complex precipitates and can be isolated by filtration. ijlera.com This general procedure has been successfully employed for the synthesis of complexes with a wide range of divalent and trivalent transition metal ions, including Ni(II), Cu(II), Co(II), and Zn(II), as well as platinum group metals like Pd(II) and Pt(II). researchgate.netnih.govjmchemsci.combhu.ac.in The resulting complexes are often colored, air-stable solids with high decomposition temperatures. bhu.ac.in

Stoichiometry and Stability Analysis of Coordination Compounds

The stoichiometry of the metal complexes, which describes the metal-to-ligand ratio, is a fundamental characteristic determined during characterization. For bidentate ligands like this compound, common stoichiometries of 1:1 and 1:2 (Metal:Ligand) are observed. nih.govijlera.com Techniques such as Job's method of continuous variation, which involves monitoring a physical property like absorbance while varying the mole fraction of the ligand and metal, are used to establish this ratio. nih.govnih.gov

The stability of these coordination compounds in solution is quantified by their stability constants. Spectrophotometric methods are frequently used to determine these constants. nih.gov The stability of the complexes is influenced by factors such as the nature of the metal ion (e.g., its charge and size) and the ligand's structure. Generally, metal complexes of azo dyes are found to be quite stable. nih.gov

Spectroscopic (IR, UV-Vis, NMR, ESR) and Magnetic Investigations of Metal-Ligand Interactions

A comprehensive analysis using various spectroscopic techniques is essential to confirm the coordination of the ligand to the metal ion and to determine the geometry of the resulting complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. Upon complexation, the characteristic vibrational frequencies of the functional groups that act as donor sites are shifted. For this compound complexes, the key changes observed in the IR spectrum are:

A shift in the stretching frequency of the azo group, ν(N=N), typically found around 1400-1510 cm⁻¹, indicating its involvement in the coordinate bond. researchgate.netresearchgate.net

A shift in the N-H stretching or bending vibrations of the amino group, confirming coordination through the amino nitrogen. researchgate.net

The appearance of new, low-frequency bands in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the metal-nitrogen stretching vibrations, ν(M-N), providing direct evidence of coordination. ijacskros.com

Interactive Table: Typical IR Frequencies (cm⁻¹) for Azo-Amine Ligands and Their Metal Complexes Data is based on analogous azo-dye systems.

Vibration Mode Free Ligand (Approx. cm⁻¹) Metal Complex (Approx. cm⁻¹) Implication
ν(N-H) 3300 - 3450 Shifted to lower or higher frequency Coordination via Amino Nitrogen
ν(N=N) 1400 - 1510 Shifted (typically to lower frequency) Coordination via Azo Nitrogen

Electronic (UV-Vis) Spectroscopy

The electronic spectra of the ligand and its complexes provide information about the electronic transitions and can hint at the coordination geometry. The free ligand typically displays intense absorption bands in the UV and visible regions corresponding to π→π* transitions of the aromatic naphthyl rings and n→π* transitions of the azo and amino groups. researchgate.netijacskros.com Upon complexation:

These ligand-centered bands often undergo a bathochromic (red) or hypsochromic (blue) shift, confirming metal-ligand interaction. ijacskros.comnih.gov

New, weaker absorption bands may appear in the visible or near-IR region for complexes with d-block metals (e.g., Co(II), Ni(II), Cu(II)). These bands are attributed to d-d electronic transitions, and their energy and number are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.orgslideshare.net

Intense charge-transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) can also appear, often in the UV or near-visible region. nih.govillinois.edu

Interactive Table: Electronic Spectral Data and Geometry for Analogous M(II) Complexes

Complex Type λmax (nm) Transitions Probable Geometry
Co(II) Complex ~520, ~650 d-d transitions Tetrahedral / Octahedral
Ni(II) Complex ~512, ~684 d-d transitions Square Planar / Octahedral

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes, such as those of Zn(II), Pd(II), or Pt(II), ¹H NMR spectroscopy is highly informative. The formation of a coordinate bond alters the electronic environment of the ligand, leading to changes in the chemical shifts of its protons. Protons on atoms adjacent to the coordination sites are most affected. In the ¹H NMR spectrum of a diamagnetic complex of this compound, one would expect to see a downfield shift of the -NH₂ protons and the aromatic protons near the azo and amino groups, confirming their participation in coordination. nih.gov

Electron Spin Resonance (ESR) and Magnetic Investigations

For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), ESR spectroscopy and magnetic susceptibility measurements are crucial for structural elucidation.

ESR Spectroscopy: The ESR spectrum of a paramagnetic complex, like Cu(II), can provide detailed information about the metal ion's environment, helping to distinguish between different geometries (e.g., square planar vs. distorted octahedral).

Magnetic Susceptibility: Measuring the magnetic susceptibility of a solid-state complex at room temperature allows for the calculation of the effective magnetic moment (µ_eff). The value of µ_eff is indicative of the number of unpaired electrons and, consequently, the geometry of the complex. For example, octahedral Ni(II) complexes are paramagnetic with µ_eff values around 2.9–3.4 B.M., whereas square planar Ni(II) complexes are diamagnetic (µ_eff = 0 B.M.). sciencepublishinggroup.com

Interactive Table: Expected Magnetic Moments (µ_eff in B.M.) for Common Geometries of M(II) Ions

Metal Ion d-electron config. Geometry µ_eff (B.M.)
Co(II) d⁷ Octahedral (high spin) 4.7 - 5.2
Co(II) d⁷ Tetrahedral 4.2 - 4.8
Ni(II) d⁸ Octahedral 2.9 - 3.4
Ni(II) d⁸ Square Planar 0 (Diamagnetic)

Based on the available search results, it is not possible to provide a detailed, scientifically accurate article focusing solely on the specific experimental data for the metal complexes of “this compound” as requested in the outline. The search results contain general information about the analytical techniques (Thermogravimetric Analysis, Differential Thermal Analysis, and determination of coordination geometries) and data for other, different metal complexes, but lack the specific research findings required for the compound .

To generate the requested article with the required level of detail and scientific accuracy, access to specific scholarly papers or databases containing thermogravimetric, differential thermal analysis, and crystallographic data for complexes of this compound is necessary. Without this specific data, creating the content would involve speculation and would not meet the standards of a factual, authoritative article.

Advanced Applications of 4 1 Naphthylazo 2 Naphthylamine in Chemical Science and Materials

Development of Chemosensors and Optical Probes

The unique structure of 4-(1-Naphthylazo)-2-naphthylamine, which incorporates the photo-switchable azo group and the fluorescent naphthylamine moiety, makes it a compelling candidate for the development of chemosensors and optical probes. These smart materials can be designed to signal the presence of specific chemical species through a detectable change in their optical properties, such as color or fluorescence.

Sensing Mechanisms for Specific Chemical Species (e.g., Metal Ions, pH indicators in laboratory contexts)

The sensing capability of this compound and its derivatives is rooted in their ability to interact with analytes through various mechanisms, leading to a measurable optical response.

Metal Ion Sensing: The nitrogen atoms in the azo group and the amino group of this compound can act as binding sites for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule are altered, which in turn affects its absorption and emission spectra. This phenomenon, known as photoinduced electron transfer (PET), is a common mechanism in fluorescent chemosensors. For instance, a novel chemosensor based on a 1,8-naphthalimide (B145957) derivative demonstrated high selectivity and sensitivity for Hg2+ ions, where the fluorescence emission was quenched upon binding. nih.gov The design of such sensors often involves appending a known chelating moiety to a fluorescent core. nih.gov

pH Indicators: The amino group in this compound can be protonated or deprotonated depending on the pH of the surrounding medium. This change in protonation state alters the internal charge transfer (ICT) characteristics of the molecule, leading to a visible color change. This property makes it a useful acid-base indicator in laboratory settings. For example, a related compound, A-naphthyl red hydrochloride, exhibits a distinct color change from red in acidic solutions to yellow in alkaline environments, making it a valuable tool for pH determination. cymitquimica.com The fluorescence emission of some chemosensors can also be significantly impacted by pH changes. nih.gov

Design Principles for Selective and Sensitive Detection Systems

The effective design of chemosensors based on this compound hinges on several key principles to ensure high selectivity and sensitivity for the target analyte.

Receptor-Binding Site: The core principle involves the integration of a specific recognition unit (receptor) for the target analyte with the signaling unit (the chromophore or fluorophore). The receptor is designed to bind selectively with the analyte of interest, such as a specific metal ion or proton.

Signal Transduction: A clear and measurable signal must be generated upon the binding event. This is often achieved through mechanisms like PET, ICT, or Förster resonance energy transfer (FRET), which modulate the photophysical properties of the sensor.

Stoichiometry: Understanding the binding ratio between the sensor and the analyte is crucial for quantitative analysis. Techniques like Job's plot analysis can be used to determine the stoichiometric ratio of the sensor-analyte complex. nih.gov

Minimizing Interference: The sensor should exhibit high selectivity, meaning its response to the target analyte is not significantly affected by the presence of other potentially interfering species. This is achieved through careful design of the binding pocket to ensure a high affinity for the target analyte.

Functional Materials Development

The versatile chemical structure of this compound has led to its exploration in the development of various functional materials with tailored properties for specific applications.

Exploration in Organic Photovoltaic Devices

While direct and extensive research on the specific use of this compound in organic photovoltaic (OPV) devices is not widely documented in the provided search results, its fundamental properties as an azo dye suggest potential applicability. Azo compounds, in general, are known for their strong light absorption in the visible spectrum, a critical characteristic for the active layer in OPV cells. The exploration of azo-containing materials in OPVs is an active area of research. These materials can function as either electron donors or acceptors within the bulk heterojunction of an OPV device, contributing to photocurrent generation. The performance of such devices would depend on factors like the compound's energy levels (HOMO and LUMO), charge carrier mobility, and film-forming properties.

Integration into Organo-Clay Hybrid Pigment Systems and Adsorption Dynamics

The interaction of this compound with clay minerals has been investigated to create organo-clay hybrid pigments. These materials combine the vibrant color of the organic dye with the stability and processability of the inorganic clay. The adsorption of the dye onto the clay surface is a key process in the formation of these hybrid pigments.

The adsorption dynamics are influenced by several factors:

Surface Chemistry of the Clay: The type of clay and its surface properties, such as cation exchange capacity and surface area, play a significant role in the adsorption process.

Intermolecular Interactions: The adsorption is driven by various interactions, including van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecules and the clay surface.

pH of the Medium: The pH can affect the surface charge of the clay and the ionization state of the dye, thereby influencing the adsorption efficiency.

Studies on the adsorption of similar azo dyes onto clays (B1170129) provide insights into the potential behavior of this compound in such systems.

Advanced Analytical Methodologies for Compound Detection and Quantification

The detection and quantification of this compound, particularly at trace levels, are crucial for various applications, including environmental monitoring and quality control. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. osha.gov For the analysis of this compound, a reversed-phase HPLC method would typically be used, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. osha.gov Detection is often achieved using a UV-Vis or fluorescence detector, leveraging the chromophoric and potentially fluorescent nature of the molecule. osha.gov For instance, a method for analyzing related aromatic amines involved extraction with methyl alcohol and analysis by HPLC with a fluorescence detector. osha.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and specific technique that can be used for the analysis of this compound. who.int In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for unambiguous identification and quantification.

Potentiometric Sensors: Novel potentiometric membrane sensors have been developed for the selective determination of related azo compounds. nih.gov These sensors utilize an ion-exchanger in a plasticized PVC membrane and exhibit a linear response to the analyte concentration. nih.gov Such a sensor was successfully used for the quantification of nitrite (B80452) ions after their conversion to a more lipophilic azo dye, and the results were comparable to the standard spectrophotometric method. nih.gov

Table of Analytical Methodologies:

Analytical TechniquePrincipleDetection MethodKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase. osha.govUV-Vis, Fluorescence. osha.govHigh resolution, versatility, and suitability for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass analysis. who.intMass Spectrometry. who.intHigh sensitivity, high selectivity, and provides structural information.
Potentiometric Sensors Measurement of the potential difference between a sensing electrode and a reference electrode. nih.govPotentiometry. nih.govSelectivity, sensitivity, and potential for real-time measurements. nih.gov

Spectrophotometric Analytical Methods for Solution Analysis

The intense color of this compound, a direct result of its extended π-conjugated system and the presence of the azo chromophore, makes it highly suitable for spectrophotometric analysis. This technique leverages the compound's ability to absorb light in the visible region of the electromagnetic spectrum, allowing for its quantification in solutions.

The principle behind its spectrophotometric determination often involves the diazotization of a primary aromatic amine followed by a coupling reaction with an aromatic compound. In a process analogous to the formation of other azo dyes, the synthesis of this compound itself can be the basis for a quantitative analytical method. For instance, similar methods are employed for the determination of other substances. A notable example is the quantitative analysis of phenobarbital, which involves its coupling with the diazonium salt of beta-naphthylamine to produce a brightly colored azo dye with a maximum absorption wavelength (λmax) at 487 nm. sciforum.net This resulting dye, formed in stoichiometric proportion to the analyte, allows for its accurate spectrophotometric determination. sciforum.net

Similarly, the spectrophotometric analysis of other azo dyes, such as B-1 dye (1,p-Nitrophenylazo 2, Naphthylamine), highlights important considerations. The measurement of absorbance at a single wavelength can sometimes lead to inaccuracies due to the presence of impurities with similar spectral characteristics. dtic.mil Therefore, to ensure the purity and accurate quantification of this compound, it is often prudent to measure absorbance at multiple wavelengths and establish a ratio, or absorbance index, which is characteristic of the pure compound. dtic.mil For the B-1 dye, an absorbance ratio between its λmax at 512.5 nm and a secondary peak at 368 nm is used to determine purity. dtic.mil A similar approach could be developed for this compound.

The spectrophotometric determination of sulfanilamide (B372717) through an azo coupling reaction with β-naphthol further illustrates the versatility of this chemical reaction in analytical chemistry. rdd.edu.iq The resulting azo dye in this case exhibits a maximum absorption at 489 nm. rdd.edu.iq These examples underscore the potential of using the formation of this compound or its direct light-absorbing properties for the quantitative analysis of its precursors or the compound itself in various solutions.

Table 1: Spectrophotometric Analysis Data for Analogous Azo Dye Systems

Analyte/DyeCoupling Agent/Precursorλmax (nm)ApplicationReference
PhenobarbitalDiazotized beta-naphthylamine487Quantitative analysis of pharmaceuticals sciforum.net
B-1 Dyep-Nitroaniline512.5Purity determination of the dye dtic.mil
Sulfanilamideβ-Naphthol489Quantitative analysis in pharmaceuticals rdd.edu.iq

Chromatographic Separation and Analysis Techniques (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, and they are well-suited for the analysis of azo dyes like this compound. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) offer robust methods for its identification and quantification.

Thin Layer Chromatography (TLC)

TLC provides a simple, rapid, and cost-effective method for the qualitative analysis of this compound. This technique is effective for separating components in a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The separation of various disperse azo dyes on TLC plates has been successfully demonstrated, indicating the feasibility of this method for this compound. researchgate.net

In a practical application, a TLC method developed for the identification of phenylenediamines in hair dye products utilized a solvent system of ethyl acetate-butanol-water to achieve good separation on silica gel GF254 plates. matec-conferences.org A similar approach, with optimization of the solvent system, could be employed for the analysis of this compound, allowing for the monitoring of reaction progress or the assessment of product purity. The analysis of B-1 dye also employs TLC as a means of separation and identification. dtic.mil

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal separation. Given the aromatic and amine functionalities of the molecule, reversed-phase HPLC is a highly suitable method.

Methodologies developed for structurally related compounds provide a strong foundation for the analysis of this compound. For instance, 2-naphthylamine (B18577) can be analyzed by reversed-phase HPLC using a C18 or a specialized Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Similarly, an HPLC method for N-phenyl-2-naphthylamine utilizes a fluorescence detector for enhanced sensitivity, which would also be applicable to this compound due to its fluorescent properties. osha.gov The analysis of naphthalene (B1677914) and naphthols by HPLC with fluorescence detection further supports the utility of this detection method for polycyclic aromatic compounds. nih.gov

Table 2: Exemplary HPLC Conditions for Related Naphthyl Compounds

CompoundColumnMobile PhaseDetectorReference
2-NaphthylamineNewcrom R1 or C18Acetonitrile/Water/Phosphoric AcidNot specified sielc.com
N-Phenyl-2-naphthylamineNot specifiedMethyl Alcohol/WaterFluorescence osha.gov
Naphthalene, 1-Naphthol, 2-NaphtholSynergi Hydro-RP C18Acetonitrile/WaterFluorescence nih.gov

Electrochemical Behavior and Analytical Applications in Non-Biological Contexts

The electrochemical properties of this compound, stemming from the electroactive azo group, provide a basis for its detection and quantification using voltammetric techniques. Azo dyes are known to be electrochemically active, with the azo group (-N=N-) being susceptible to reduction. alliedacademies.org

Voltammetric Determination

Cyclic voltammetry is a particularly useful technique for studying the redox behavior of azo dyes. biointerfaceresearch.com It can provide information on the reduction and oxidation potentials of the compound, which are characteristic of its molecular structure. The electrochemical reduction of the azo group typically provides a well-defined signal that can be used for quantitative analysis. researchgate.net

The development of chemically modified electrodes can enhance the sensitivity and selectivity of the voltammetric determination of azo dyes. biointerfaceresearch.comresearchgate.net For instance, modified carbon paste electrodes have been shown to be effective for the analysis of various azo dyes in different matrices. biointerfaceresearch.comresearchgate.net The principle of these sensors often relies on the preconcentration of the analyte onto the electrode surface, followed by its electrochemical detection.

Studies on other azo compounds, such as aminoazobenzene derivatives and metal-azo complexes, have demonstrated the utility of cyclic voltammetry in elucidating their redox properties and reaction mechanisms. researchgate.netmdpi.com The electrochemical behavior of these related compounds suggests that this compound would exhibit a distinct voltammetric signature, allowing for its determination in various non-biological samples. The structure of azo dyes, with the reducible azo group and potentially oxidizable hydroxyl or amino groups, makes them suitable for both cathodic and anodic voltammetric analysis. researchgate.net

Table 3: Electrochemical Data for Representative Azo Dye Systems

Azo Compound TypeAnalytical TechniqueKey FindingReference
Food Azo DyesCyclic VoltammetryUse of modified carbon paste electrodes enhances sensitivity and selectivity. biointerfaceresearch.comresearchgate.net
General Azo DyesVoltammetry/PolarographyThe azo group provides a reducible moiety for direct electrochemical determination. alliedacademies.org
Nickel-Azo ComplexSquare Wave VoltammetryElucidation of metal-complex structure and ratio. researchgate.net
Aminoazobenzene DerivativesCyclic VoltammetryDetermination of oxidation-reduction reactions present in the compounds. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Current Research Landscape and Key Findings for 4-(1-Naphthylazo)-2-naphthylamine

The majority of search results redirect to information on its constituent precursors, 1-naphthylamine (B1663977) and 2-naphthylamine (B18577), or to other isomeric and related azo dyes. For instance, extensive research exists on the synthesis and properties of compounds like 4-phenylazo-1-naphthylamine (B85456) and various other azo dyes used in industries ranging from textiles to advanced materials. However, this body of work does not directly address the unique characteristics and potential of the this compound isomer.

Identification of Promising Avenues for Fundamental and Applied Research

The current lack of data presents a clear opportunity for foundational and applied research into this compound. Key areas for future investigation include:

Synthesis and Characterization: Detailed studies on the optimal synthesis pathway, including purification and comprehensive characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy), would provide the fundamental data necessary for any further research.

Physicochemical Properties: Investigation into its photophysical properties, such as absorption and emission spectra, solvatochromism, and thermal stability, could reveal potential applications in areas like organic electronics, sensors, or as a molecular probe.

Material Science Applications: Exploring its potential as a dye or pigment is a logical starting point, given its classification as an azo compound. Research into its dyeing properties on various substrates, lightfastness, and coloristic properties would be valuable.

Biological and Toxicological Screening: A critical area of investigation would be the compound's biological activity and toxicological profile. Given that 2-naphthylamine is a known carcinogen, a thorough assessment of the safety of this compound is imperative before any commercial application could be considered.

Potential for Methodological Advancements and Interdisciplinary Collaborations

The study of this compound could also drive methodological advancements and foster interdisciplinary collaborations. For example:

Advanced Analytical Techniques: The development of sensitive and selective analytical methods for the detection and quantification of this specific isomer in various matrices would be a necessary and valuable contribution.

Computational Chemistry: Quantum chemical calculations could be employed to predict its molecular structure, electronic properties, and spectroscopic behavior, guiding experimental efforts and providing deeper insights into its fundamental characteristics.

Collaboration between Organic Chemists and Material Scientists: The synthesis and characterization of the compound would require the expertise of organic chemists, while its potential applications in materials would necessitate collaboration with material scientists and engineers.

Partnerships with Toxicologists and Environmental Scientists: To ensure responsible development, collaboration with toxicologists and environmental scientists would be crucial to assess the compound's potential health and environmental impact.

Q & A

Q. What are the recommended synthesis methods for 4-(1-Naphthylazo)-2-naphthylamine, and what safety protocols must be followed due to its carcinogenic components?

  • Methodological Answer : The synthesis of azo compounds like this compound typically involves diazotization of 1-naphthylamine followed by coupling with 2-naphthylamine (or derivatives). For example, analogous syntheses (e.g., 1-(4-chlorophenylazo)-2-naphthol) use nitrosation under acidic conditions followed by controlled coupling reactions . Safety Protocols :
  • Use closed systems and engineering controls (e.g., fume hoods) to prevent aerosol formation, as 2-naphthylamine is a Group 1 carcinogen .
  • Follow OSHA guidelines (29 CFR 1910.1009), including respirators with particulate filters and impermeable gloves .

Q. How can researchers detect and quantify this compound in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. For example:
  • Derivatize the compound to enhance volatility for GC-MS (e.g., acetylation), achieving detection limits as low as 0.1 µg/L in water .
  • Use LC-MS/MS with electrospray ionization for biological matrices (e.g., urine), validated via spike-recovery studies .

Q. What regulatory restrictions apply to the use of this compound in academic research?

  • Methodological Answer :
  • The compound is prohibited in industrial applications under EU Directive 1999/43/EC due to 2-naphthylamine’s carcinogenicity .
  • Academic use requires institutional approval (e.g., IBC review) and adherence to EPA guidelines for carcinogen handling, including waste disposal protocols .

Advanced Research Questions

Q. What metabolic pathways activate this compound into DNA-reactive species, and how do these differ across species?

  • Methodological Answer :
  • Bioactivation : CYP450 enzymes (e.g., CYP1A2) oxidize 2-naphthylamine to N-hydroxy-2-naphthylamine, which forms DNA adducts (e.g., dG-C8-2-NA) in bladder urothelium .
  • Species Differences : Dogs show higher bladder susceptibility due to urinary pH-dependent activation, whereas rodents require higher doses for tumor induction .
  • Experimental Design : Use in vitro microsomal assays with liver/bladder tissues from multiple species (rat, dog, human) to compare adduct profiles via ³²P-postlabeling .

Q. How does this compound inhibit monoamine oxidase (MAO) activity, and what are the implications for neurotoxicity studies?

  • Methodological Answer :
  • Mechanism : 2-Naphthylamine (a metabolite) competitively inhibits MAO-B (IC₅₀ ~10 µM) by binding to the flavin cofactor, as shown in mitochondrial assays with mouse brain extracts .
  • Experimental Challenges : Assess blood-brain barrier permeability using in situ perfusion models or PAMPA assays to determine physiological relevance .

Q. How can researchers resolve contradictions in occupational exposure data for 2-naphthylamine when modeling cancer risk?

  • Methodological Answer :
  • Data Limitations : Historical occupational studies lack quantitative exposure metrics (e.g., airborne concentrations), complicating dose-response modeling .
  • Mitigation Strategies :
  • Retrospectively estimate exposures using job-exposure matrices paired with urinary metabolite data (e.g., N-hydroxy-2-naphthylamine adducts) .
  • Apply physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .

Q. What alternative animal models are suitable for studying the bladder-specific carcinogenicity of this compound?

  • Methodological Answer :
  • Dogs : Historically used but ethically contentious; provide high translational value for urothelial carcinogenesis .
  • Transgenic Mice : Utilize HRAS or TP53 mutants to accelerate tumor development. Validate via histopathology and adduct quantification .
  • Organoid Models : Human bladder organoids exposed to N-hydroxy-2-naphthylamine can mimic early carcinogenic changes (e.g., hyperplasia) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.